(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride
Brand Name: Vulcanchem
CAS No.: 648922-13-8
VCID: VC21542537
InChI: InChI=1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H/t2-,3+;;/m0../s1
SMILES: CC(C(C(=O)O)N)N.Cl.Cl
Molecular Formula: C4H12Cl2N2O2
Molecular Weight: 191.05 g/mol

(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride

CAS No.: 648922-13-8

Cat. No.: VC21542537

Molecular Formula: C4H12Cl2N2O2

Molecular Weight: 191.05 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride - 648922-13-8

CAS No. 648922-13-8
Molecular Formula C4H12Cl2N2O2
Molecular Weight 191.05 g/mol
IUPAC Name (2R,3S)-2,3-diaminobutanoic acid;dihydrochloride
Standard InChI InChI=1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H/t2-,3+;;/m0../s1
Standard InChI Key DOZGWJGZHSTDJL-JSTPYPERSA-N
Isomeric SMILES C[C@@H]([C@H](C(=O)O)N)N.Cl.Cl
SMILES CC(C(C(=O)O)N)N.Cl.Cl
Canonical SMILES CC(C(C(=O)O)N)N.Cl.Cl

Chemical Properties and Structure

Molecular Structure and Formula

(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride has the molecular formula C4H12Cl2N2O2, comprising a four-carbon chain with two amino groups and a carboxylic acid functional group . The basic structure consists of:

  • A butanoic acid backbone (4 carbon chain with a carboxylic acid group)

  • An amino group at the alpha (C-2) position with R stereochemistry

  • An amino group at the beta (C-3) position with S stereochemistry

  • Two chloride counterions forming the dihydrochloride salt

The three-dimensional arrangement of these groups is crucial to the compound's chemical identity and potential biological activity.

Stereochemistry and Isomerism

The stereochemistry of (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride is a defining feature of this compound. With two stereocenters at positions 2 and 3, there are four possible stereoisomers of 2,3-diaminobutanoic acid:

  • (2R,3S)-2,3-diaminobutanoic acid

  • (2S,3R)-2,3-diaminobutanoic acid (enantiomer of the first)

  • (2R,3R)-2,3-diaminobutanoic acid

  • (2S,3S)-2,3-diaminobutanoic acid (described in search result )

Each stereoisomer has unique three-dimensional spatial arrangements of atoms, potentially leading to different chemical reactivities and biological activities. The (2R,3S) configuration specifically indicates that the amino group at position 2 points in one direction (R configuration) while the amino group at position 3 points in the opposite direction (S configuration), creating a specific three-dimensional arrangement that distinguishes it from other stereoisomers .

Synthesis and Production Methods

Synthetic Challenges

The synthesis of α,β-diamino acids with specific stereochemistry, such as (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride, presents significant challenges in organic chemistry. As noted in the literature, "efficient asymmetric synthesis to access these stereoarrays remains a challenge" . The difficulty lies in controlling the stereochemistry at both the alpha and beta positions to achieve the desired configuration.

Traditional synthetic approaches often require multiple protection and deprotection steps, as well as careful control of reaction conditions to ensure stereoselectivity. These challenges have motivated the development of alternative approaches, including enzymatic methods.

1,4-Conjugate Additions

One potential approach involves 1,4-conjugate additions, which are described as "an excellent starting point for synthesizing enantiomerically pure carbon-β-substituted unnatural α-amino acids (UAAs)" . This approach could potentially be adapted for the synthesis of diamino acids with controlled stereochemistry.

Enzymatic Synthesis

Recent advances in biocatalysis offer promising alternatives for the stereoselective synthesis of diamino acids. Research has focused on the development of "a pyridoxal 5'-phosphate (PLP)-dependent enzyme that is engineered to catalyze stereoselective Mannich-type reactions between free α-amino acids and enolizable cyclic imines" . This enzymatic approach enables "one-step asymmetric enzymatic synthesis" with "high enantio- and diastereocontrol" , which could potentially be applied to the synthesis of compounds like (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride.

Applications and Research Significance

Pharmaceutical Applications

Diamino acids with defined stereochemistry, like (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride, have potential applications in pharmaceutical research and development. Related compounds have been used as intermediates in the synthesis of bioactive molecules, including drug candidates. For instance, the literature notes that "2R,3S-diamino-3-phenylpropanoic acid was a crucial intermediate in crafting the selective neurokinin(NK)-1 tachykinin antagonist, (+)-CP-99,994" , highlighting the importance of the 2R,3S stereochemical arrangement in pharmaceutical applications.

The unique structural features of diamino acids make them valuable building blocks for the synthesis of peptidomimetics—compounds designed to mimic the structure and function of peptides but with improved pharmacological properties. These peptidomimetics can serve as drug candidates for various therapeutic applications.

Research Tools in Chemical Biology

Diamino acids also serve as important research tools in chemical biology. Their unique functional groups and stereochemistry allow for specific chemical modifications and reactions, making them useful in various applications such as:

  • Peptide synthesis and modification

  • Development of bioactive compounds with specific three-dimensional structures

  • Structure-activity relationship studies to understand the influence of stereochemistry on biological activity

  • Probes for studying biological processes and interactions

Comparative Analysis with Related Compounds

To better understand the potential significance of (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride, it is valuable to consider related compounds identified in the literature. For example, (2S,3S)-2,3-diaminobutanoic acid dihydrochloride, a diastereomer with a different stereochemical configuration, is described in search result . Both compounds share the same molecular formula (C4H12Cl2N2O2) and similar structural features but differ in their three-dimensional arrangement of atoms.

Another related compound mentioned in the search results is (3R,2S)-2,3-Diaminobutyric acid 2HCl, which has a molecular weight of 191.056 g/mol and chemical formula C4H12Cl2N2O2 . This could potentially be an alternative naming of the same compound or a closely related stereoisomer.

These structural relationships highlight the importance of stereochemistry in determining the properties and potential applications of diamino acids. Different stereoisomers can exhibit distinct chemical reactivities and biological activities, underscoring the value of stereochemically pure compounds like (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride in research and development.

Current Research Directions

Advances in Synthetic Methodology

Current research in the field of diamino acids focuses significantly on developing more efficient and stereoselective synthetic methods. The challenges associated with the asymmetric synthesis of these compounds have driven innovation in both chemical and enzymatic approaches. Recent advances include the development of engineered enzymes capable of catalyzing stereoselective Mannich-type reactions to produce unprotected α,β-diamino acids with high stereoselectivity .

These enzymatic approaches offer several advantages over traditional chemical methods, including higher stereoselectivity, milder reaction conditions, and fewer protection/deprotection steps. For example, a pyridoxal 5'-phosphate (PLP)-dependent enzyme has been engineered to catalyze stereoselective reactions that can produce unusual amino acids "at gram-scale with high enantio- and diastereocontrol" .

Structure-Activity Relationship Studies

Another important area of research involves understanding the relationship between the stereochemistry of diamino acids and their biological activities. The specific three-dimensional arrangement of functional groups in compounds like (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride can significantly influence how they interact with biological targets such as enzymes, receptors, and other biomolecules.

Structure-activity relationship studies help researchers identify the optimal stereochemical configurations for specific applications, guiding the design and development of new bioactive compounds based on diamino acid scaffolds.

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